1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol
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Overview
Description
1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole ring, a nitrophenoxy group, and a propanol moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol typically involves multi-step organic reactions. One possible route could be:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.
Attachment of Propanol Moiety: Using a suitable alkylating agent to introduce the propanol group.
Introduction of Nitrophenoxy Group: Through nucleophilic substitution reactions involving a nitrophenol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Using reagents like SnCl2 (Tin(II) chloride) or catalytic hydrogenation.
Substitution: Using reagents like halides or sulfonates under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the nitro group.
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol: Nitro group in a different position.
1-(1H-benzimidazol-1-yl)-2-(2-nitrophenoxy)ethanol: Different length of the alkyl chain.
Uniqueness
1-(1H-benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol is unique due to the specific positioning of the nitro group and the propanol moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C16H15N3O4/c20-12(9-18-11-17-13-5-1-2-6-14(13)18)10-23-16-8-4-3-7-15(16)19(21)22/h1-8,11-12,20H,9-10H2 |
InChI Key |
KGCOFYDSFUOELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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